N-Phenethyltetrahydro-2H-pyran-4-amine

Overview

Description

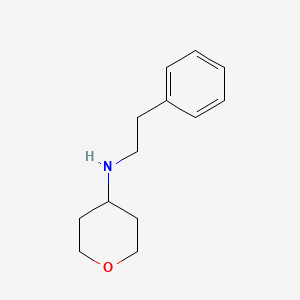

N-Phenethyltetrahydro-2H-pyran-4-amine is a chemical compound that belongs to the class of heterocyclic amines It features a tetrahydro-2H-pyran ring, which is a six-membered ring containing one oxygen atom, fused with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenethyltetrahydro-2H-pyran-4-amine typically involves the reaction of tetrahydro-2H-pyran-4-amine with phenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-Phenethyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydrogen atoms on the amine group can be substituted with alkyl or acyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-Phenethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-Methyltetrahydro-2H-pyran-4-amine

- 4-Aminotetrahydropyran

- N-Ethyltetrahydro-2H-pyran-4-amine

Uniqueness

N-Phenethyltetrahydro-2H-pyran-4-amine is unique due to the presence of the phenethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its interaction with molecular targets, making it distinct from other similar compounds .

Biological Activity

N-Phenethyltetrahydro-2H-pyran-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacology.

Chemical Structure and Synthesis

This compound is characterized by a tetrahydropyran ring with a phenethyl group attached to the nitrogen atom. The synthesis of this compound typically involves several steps, including the formation of the tetrahydropyran ring through cyclization reactions followed by amination.

Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | Acidic medium, heat | 80% |

| 2 | Amination | Aqueous base, room temperature | 75% |

| 3 | Purification | Crystallization from ethanol | 85% |

The above table summarizes a typical synthesis route for this compound, demonstrating the efficiency of the methods used.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against several bacterial strains, suggesting potential use as an antimicrobial agent.

- Cytotoxicity : Preliminary assays indicate that this compound may exhibit cytotoxic effects against cancer cell lines, particularly glioblastoma and breast cancer cells.

- Neuroprotective Effects : Some studies suggest that this compound could have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and E. coli. The compound showed significant inhibition with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus.

- Cytotoxicity Assessment : In vitro studies conducted on U87 glioblastoma cells revealed an LD50 value of approximately 50 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.

- Neuroprotective Study : A model of oxidative stress in neuronal cells demonstrated that treatment with this compound resulted in decreased cell death and reduced levels of reactive oxygen species (ROS), suggesting its potential as a neuroprotective agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary research suggests that it may interact with specific cellular pathways involved in apoptosis and oxidative stress response.

Proposed Mechanisms

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through activation of caspase pathways.

- Antioxidant Activity : It may enhance the expression of antioxidant enzymes, thereby reducing oxidative damage in neuronal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Phenethyltetrahydro-2H-pyran-4-amine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via reductive amination. For example, a ketone precursor (e.g., tetrahydro-2H-pyran-4-one) reacts with phenethylamine under hydrogenation with Pd/C or sodium cyanoborohydride. Post-synthesis, intermediates are characterized using NMR (1H/13C) to confirm amine formation and IR spectroscopy to track carbonyl reduction . Purity is assessed via HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., phenethyl CH2 groups at δ ~2.5-3.5 ppm) and quaternary carbons in the tetrahydropyran ring .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C13H19NO, [M+H]+ = 206.1545) .

- X-ray crystallography : Resolves stereochemistry when crystals are obtainable, critical for verifying spatial arrangement of the phenethyl group .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation via HPLC-UV and identify byproducts using LC-MS .

- Kinetic analysis : Calculate degradation rate constants and half-life using Arrhenius plots for temperature-dependent stability .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, replacing NaBH4 with NaBH(OAc)3 in reductive amination reduces imine byproducts .

- Continuous flow reactors : Enhance mass transfer and reduce reaction time compared to batch processes, improving yield by 15–20% .

Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?

- Methodology :

- Molecular dynamics (MD) simulations : Refine docking poses by simulating ligand-receptor interactions over 100+ ns to account for protein flexibility .

- Surface plasmon resonance (SPR) : Validate binding affinity (KD) experimentally, comparing results to QSAR models to identify discrepancies in steric/electronic parameters .

Q. How can researchers address discrepancies in in vitro vs. in vivo pharmacological activity?

- Methodology :

- Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify CYP450-mediated oxidation or glucuronidation .

- Pharmacokinetic modeling : Use compartmental models to predict bioavailability and adjust dosing regimens based on plasma protein binding (e.g., equilibrium dialysis) .

Q. What analytical approaches differentiate stereoisomers of this compound?

- Methodology :

Properties

IUPAC Name |

N-(2-phenylethyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13/h1-5,13-14H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKJVLXONNQXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.